1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone
Overview
Description
“1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone” is a chemical compound with the molecular formula C17H16O . It has a molecular weight of 236.31 . This compound is also known by the synonym DMFL-CBP .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16O/c1-11(18)12-8-9-14-13-6-4-5-7-15(13)17(2,3)16(14)10-12/h4-10H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 236.31 . It’s reported to be in liquid form . For more specific physical and chemical properties such as melting point, boiling point, solubility, etc., further experimental data or resources would be required.Scientific Research Applications
1. Synthesis and Photophysical Properties
1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone and its derivatives exhibit significant roles in the synthesis of poly-functionalized innovative nicotinonitriles. These compounds demonstrate strong blue-green fluorescence emission, which can be leveraged in various areas, especially in materials science. The photophysical properties, such as absorption and emission, of these compounds have been well-investigated, showing their potential in the field of optoelectronics and fluorescence applications (E. Hussein et al., 2019).
2. Synthesis and Structural Studies
The compound has been used to synthesize various derivatives, and their spectral properties have been studied. These studies help in understanding the substituent effects and their implications in the molecular properties of the compounds (G. Thirunarayanan, 2013).
3. Applications in Fluorescence and OLED Materials
Derivatives of this compound have been utilized in the development of thermally activated delayed fluorescence materials, demonstrating potential in enhancing the performance of organic light-emitting diodes (OLEDs). Their synthesis process is of practical value, further confirming their importance in the development of OLED materials (Bai Xue-feng, 2013).
4. Chemical Sensing and Molecular Recognition
The compound and its derivatives have shown promising results as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids. These findings open up avenues for their application in chemical sensing and recognition, particularly in biomolecules recognition and environmental monitoring (Yingying Han et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(9,9-dimethylfluoren-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-11(18)12-8-9-14-13-6-4-5-7-15(13)17(2,3)16(14)10-12/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJLIPUKPVAPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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